An In-depth Technical Guide to Benzenamine, 2-[(hexyloxy)methyl]- and its Close Structural Analog, 2-(Hexyloxy)aniline
An In-depth Technical Guide to Benzenamine, 2-[(hexyloxy)methyl]- and its Close Structural Analog, 2-(Hexyloxy)aniline
Introduction
Benzenamine derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of alkoxy groups, such as a hexyloxy substituent, can significantly modify the physicochemical properties of the parent aniline molecule. This alteration can enhance solubility in organic media, influence crystal packing, and provide a handle for further functionalization. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(hexyloxy)aniline, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Properties
The chemical structure of 2-(hexyloxy)aniline consists of a benzene ring substituted with an amino group and a hexyloxy group at the ortho position.
Table 1: Chemical Identifiers for 2-(Hexyloxy)aniline
| Identifier | Value |
| Chemical Name | 2-(Hexyloxy)aniline |
| CAS Number | 52464-50-3[1] |
| Molecular Formula | C₁₂H₁₉NO[1] |
| Molecular Weight | 193.28 g/mol [1] |
| InChI Key | YRYXVHAMZJRKQX-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of 2-(Hexyloxy)aniline and Related Compounds
| Property | 2-(Hexyloxy)aniline | 4-(Hexyloxy)aniline |
| Boiling Point | Not available | 155-158 °C at 5 mmHg |
| Melting Point | Not available | 43-45 °C |
| Flash Point | Not available | 113 °C (closed cup) |
| Solubility | Expected to be soluble in common organic solvents. | Soluble in most organic solvents. |
Note: Due to the lack of specific experimental data for the ortho-isomer, data for the para-isomer (4-(hexyloxy)aniline) is provided for comparison.
Synthesis of 2-(Hexyloxy)aniline
The most common and well-established method for the synthesis of 2-(hexyloxy)aniline is the Williamson ether synthesis.[1][2][3] This method involves the reaction of a deprotonated 2-aminophenol or a related precursor with a hexyl halide. A common synthetic strategy employs 2-nitrophenol as the starting material, followed by reduction of the nitro group.[1]
General Experimental Protocol: Williamson Ether Synthesis
This protocol describes a two-step synthesis of 2-(hexyloxy)aniline starting from 2-nitrophenol.
Step 1: Synthesis of 1-(Hexyloxy)-2-nitrobenzene
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To a stirred solution of 2-nitrophenol (1 equivalent) in a suitable aprotic polar solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 1-bromohexane (1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford 1-(hexyloxy)-2-nitrobenzene.
Step 2: Reduction to 2-(Hexyloxy)aniline
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Dissolve 1-(hexyloxy)-2-nitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield 2-(hexyloxy)aniline.
This is a generalized protocol and may require optimization for specific laboratory conditions.
Visualization of Synthetic Pathway
The following diagram illustrates the Williamson ether synthesis route to 2-(hexyloxy)aniline.
Caption: Synthesis of 2-(Hexyloxy)aniline via Williamson Ether Synthesis.
Logical Relationship of Functional Groups and Reactivity
The presence of both an amino group and a hexyloxy ether group on the benzene ring dictates the reactivity of 2-(hexyloxy)aniline.
Caption: Reactivity of 2-(Hexyloxy)aniline based on its functional groups.
Safety Information
Table 3: General Safety Precautions for Handling Aniline Derivatives
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[4] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4] Avoid contact with skin and eyes.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| First Aid (General) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6] |
This information is for guidance only. A full risk assessment should be conducted before handling this chemical.
Applications in Research and Development
2-(Hexyloxy)aniline and its isomers are valuable intermediates in several areas of chemical research and development:
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Materials Science: The hexyloxy group can impart liquid crystalline properties to molecules.[1] Derivatives of hexyloxy anilines are used in the synthesis of materials for optical data storage and molecular switches.[1]
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Organic Synthesis: The amino group can be readily transformed into a variety of other functional groups, making it a versatile building block for more complex molecules.[1] It is used in coupling reactions to create complex heterocyclic structures.[1]
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Polymer Chemistry: It can be used as a monomer for the synthesis of polyaniline derivatives, which may have interesting electronic and optical properties.[1]
Conclusion
While specific data on "Benzenamine, 2-[(hexyloxy)methyl]-" is scarce, the detailed analysis of its close structural analog, 2-(hexyloxy)aniline, provides a robust foundation for understanding its chemical nature. The synthetic routes, particularly the Williamson ether synthesis, are well-established and offer a reliable method for its preparation. The dual functionality of the amino and hexyloxy groups makes it a versatile intermediate for the synthesis of a wide range of organic molecules with potential applications in materials science and drug discovery. As with all aniline derivatives, appropriate safety precautions must be observed during its handling and use.
